molecular formula C17H17Cl2NOS2 B2732912 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-55-4

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B2732912
CAS No.: 337923-55-4
M. Wt: 386.35
InChI Key: LLVHTCLZIKSJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is an organic compound characterized by the presence of dichlorophenyl and phenylsulfanyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves the reaction of 2,6-dichlorothiophenol with 2-(phenylsulfanyl)ethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl or dichlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide include:

  • 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(methylsulfanyl)ethyl]propanamide
  • 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(ethylsulfanyl)ethyl]propanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of dichlorophenyl and phenylsulfanyl groups, which confer unique chemical properties and potential applications. The presence of these groups may enhance its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS2/c1-12(23-16-14(18)8-5-9-15(16)19)17(21)20-10-11-22-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHTCLZIKSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=CC=C1)SC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.